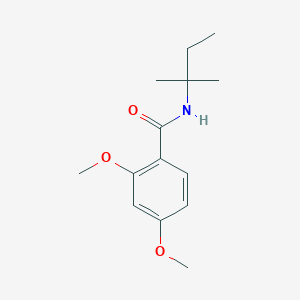
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTB belongs to the class of benzamides and has been found to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which play a role in protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cell types and in different disease models.
Future Directions
There are several future directions for research on N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and colitis. Further studies are needed to determine the optimal dosage and administration route for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in these conditions. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine the efficacy of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in different cancer types and to identify potential combination therapies. Finally, there is also potential for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide to be used in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in these conditions and to elucidate its mechanism of action.
Conclusion
In conclusion, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide is a promising compound that has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to determine the optimal dosage and administration route for N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide in different disease models and to identify potential combination therapies.
Synthesis Methods
The synthesis of N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with N-(1,1-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide as a white crystalline powder with a melting point of 82-84°C.
Scientific Research Applications
N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(1,1-dimethylpropyl)-2,4-dimethoxybenzamide has been found to have neuroprotective properties and has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
properties
IUPAC Name |
2,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-6-14(2,3)15-13(16)11-8-7-10(17-4)9-12(11)18-5/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERNUDDIGNFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
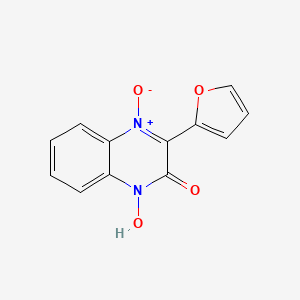

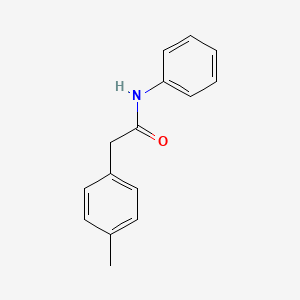
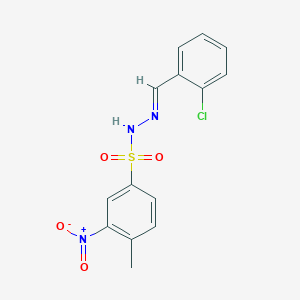
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

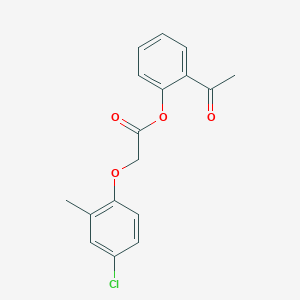
![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)
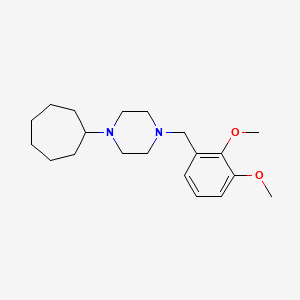
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)